[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid
Overview
Description
SNX-5422 Mesylate is a water-soluble and orally bioavailable prodrug of PF-04928473 (SNX-2112), a potent and highly selective small-molecule inhibitor of heat shock protein 90 (Hsp90). This compound has been investigated for its potential in treating various cancers, including solid tumors and hematological malignancies .
Mechanism of Action
Target of Action
PF-04929113, also known as SNX-5422, is a potent and highly selective small molecule inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that regulates the function and stability of proteins, serving as a vital chaperone in cancer cell survival and propagation .
Mode of Action
SNX-5422 is a prodrug of SNX-2112, which is the active form . SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK .
Biochemical Pathways
The inhibition of Hsp90 by SNX-5422 leads to the degradation of Hsp90 client proteins. This affects multiple signaling pathways involved in cell growth and survival, including the HER2, AKT, and ERK pathways . The disruption of these pathways can lead to the inhibition of tumor growth and induction of apoptosis in cancer cells .
Pharmacokinetics
SNX-5422 exhibits rapid absorption, hepatic, and extrahepatic clearance, extensive tissue binding, and almost linear pharmacokinetics of the active drug PF-04928473 . It is orally bioavailable and demonstrates strong efficacy and tolerability .
Result of Action
The inhibition of Hsp90 by SNX-5422 leads to the degradation of Hsp90 client proteins, which can result in the inhibition of tumor growth and induction of apoptosis in cancer cells . No objective responses were seen in clinical trials, but long-lasting stabilizations were obtained .
Preparation Methods
The synthesis of SNX-5422 Mesylate involves a chemoproteomics-based affinity screen to discover a novel series of Hsp90 inhibitors. This methodology, along with high content cell-based screens, was used for optimization studies leading to the identification of SNX-5422. The compound is synthesized through structure-guided synthesis, which involves x-ray crystallography and cancer cell proliferation assays . The final optimization focuses on pharmacokinetic profiling in animal models and demonstrating oral anti-tumor activity in xenograft models .
Chemical Reactions Analysis
SNX-5422 Mesylate undergoes various chemical reactions, primarily involving its conversion to the active form, SNX-2112. This conversion is crucial for its pharmacological activity. The compound is a potent inhibitor of Hsp90 and causes degradation of important Hsp90 client proteins, including HER2, AKT, and ERK . The reactions involved in this process include binding to the N-terminal ATP pocket of Hsp90 family members, leading to the inhibition of Hsp90 function .
Scientific Research Applications
SNX-5422 Mesylate has been extensively studied for its potential in cancer therapy. It has shown efficacy in inhibiting the growth of various cancer cell lines and inducing apoptosis in cancer cells . The compound has been evaluated in clinical trials for its safety and efficacy in patients with refractory solid tumors and hematological malignancies . Additionally, SNX-5422 Mesylate has been investigated for its potential to overcome resistance to other cancer therapies, such as ibrutinib in chronic lymphocytic leukemia .
Comparison with Similar Compounds
SNX-5422 Mesylate is unique in its high selectivity and potency as an Hsp90 inhibitor. Compared to older generation Hsp90 inhibitors, SNX-5422 Mesylate has a better safety profile and improved pharmacokinetic properties . Similar compounds include other Hsp90 inhibitors such as 17-AAG and SNX-2112. SNX-5422 Mesylate stands out due to its oral bioavailability and ability to induce tumor regression in various cancer models .
Properties
IUPAC Name |
[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N5O4.CH4O3S/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29;1-5(2,3)4/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGFSTMGRRADRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151761 | |
Record name | SNX-5422 mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173111-67-5 | |
Record name | SNX-5422 mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173111675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SNX-5422 mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNX-5422 MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO8V06RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does SNX-5422 mesylate interact with its target and what are the downstream effects?
A: SNX-5422 mesylate is rapidly converted into SNX-2112 within the body []. SNX-2112 exhibits a higher accumulation in tumor tissues compared to normal tissues []. It acts by inhibiting Hsp90, a molecular chaperone crucial for the proper folding and function of various proteins, including many involved in oncogenic signaling []. This inhibition leads to the proteasomal degradation of these client proteins, such as HER2/ERBB2, ultimately hindering tumor cell proliferation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.